molecular formula C16H16N2O2 B11710874 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide

Cat. No.: B11710874
M. Wt: 268.31 g/mol
InChI Key: MGJCFKVWILZLIU-SFQUDFHCSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and properties. It is a derivative of hydrazide and features a phenyl group and a hydroxyphenyl group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and phenylacetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is filtered and recrystallized to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-phenylacetohydrazide
  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-phenylacetohydrazide

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide is unique due to its specific hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar hydrazide derivatives .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O2/c1-12(14-7-9-15(19)10-8-14)17-18-16(20)11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+

InChI Key

MGJCFKVWILZLIU-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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